2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
Description
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring (a five-membered ring containing sulfur and nitrogen at positions 1 and 3) linked to a brominated pyrazole moiety. The bromine atom at the 5-position of the pyrazole ring and the methyl group at the 1-position contribute to its electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Thiazole derivatives are well-documented for their biological relevance, including roles in antibiotics (e.g., penicillin), vitamins (e.g., thiamine), and synthetic drugs targeting bacterial, fungal, and viral infections .
Properties
Molecular Formula |
C7H6BrN3S |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-(5-bromo-1-methylpyrazol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H6BrN3S/c1-11-6(8)4-5(10-11)7-9-2-3-12-7/h2-4H,1H3 |
InChI Key |
HMXPHMAMJIDBPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine
A recent and improved synthetic route avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, which are traditionally used but pose safety and environmental concerns.
| Step | Reaction Description | Conditions & Reagents | Notes |
|---|---|---|---|
| 1 | Condensation of diethyl butynedioate with methylhydrazine | Room temperature, condensation reaction | Forms 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 2 | Bromination of the above ester using tribromooxyphosphorus | Controlled bromination conditions | Produces ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |
| 3 | Hydrolysis of the ester to carboxylic acid | Ethanol, 10% sodium hydroxide, room temperature | Yields 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Substitution reaction with tert-butyl alcohol and azido dimethyl phosphate in dimethylformamide | Heating at 100 °C | Forms tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Deprotection/hydrolysis of carbamate with trifluoroacetic acid | Room temperature, dichloromethane solution | Final product: 5-bromo-1-methyl-1H-pyrazol-3-amine |
This method is advantageous due to its use of readily available starting materials, avoidance of highly toxic reagents, and suitability for scale-up synthesis. It provides a safer and more environmentally benign approach to the key pyrazole amine intermediate.
Construction of the 1,3-Thiazole Ring
The formation of the thiazole ring linked to the pyrazole moiety typically involves cyclocondensation reactions between pyrazolyl carbothioamides and α-haloketones or α-haloesters.
| Step | Reaction Description | Typical Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide | From substituted pyrazoles and thiourea derivatives | Standard amidation conditions | Carbothioamide intermediate |
| 2 | Cyclocondensation with substituted phenacyl bromides | Phenacyl bromide derivatives, triethylamine base | Ethanol solvent, reflux or room temperature | Formation of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles |
Though the above example uses 5-aryl-1-phenyl-pyrazole derivatives, the methodology is adaptable for 5-bromo-1-methyl-pyrazolyl substrates to yield the target 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole compound. The cyclocondensation proceeds via nucleophilic attack of the carbothioamide sulfur on the α-haloketone carbon, followed by ring closure to form the thiazole ring.
Alternative Routes and Related Syntheses
Some studies report the synthesis of thiazole derivatives linked to pyrazole rings through reactions involving pyrazoline-thioamides and α-chloro-β-keto esters, leading to high yields of substituted thiazoles.
Modifications in substituents on the pyrazole ring or the thiazole ring can be achieved by varying the starting materials, enabling structural diversity for biological activity screening.
The improved synthesis of the pyrazole amine intermediate provides a safer and more environmentally friendly route, which is critical for scale-up and industrial applications.
The cyclocondensation approach for thiazole ring formation is well-established, high yielding, and versatile for structural modifications.
Spectroscopic characterization (NMR, IR, MS) confirms the structure of intermediates and final products.
Biological screening of related 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives has shown promising antimicrobial activities, indicating the importance of this scaffold for drug discovery.
The preparation of this compound involves a multi-step synthesis beginning with a novel, safer route to 5-bromo-1-methyl-1H-pyrazol-3-amine, followed by cyclocondensation with α-haloketones or related compounds to form the thiazole ring. The synthetic methods are characterized by improved safety profiles, scalability, and adaptability for diverse functionalization, making them suitable for research and potential pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen Substitution Effects
- Chloro vs. Bromo Derivatives : highlights the antimicrobial activity of 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 4). The chloro derivative exhibits comparable bioactivity to brominated analogs, suggesting that halogen type (Cl vs. Br) may influence binding affinity through differences in electronegativity and van der Waals interactions .
- Fluorophenyl Substituents: Compound 5 in and the title compound in (4-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole) incorporate fluorophenyl groups.
Substituent Variations on Thiazole and Pyrazole Rings
- Aryl Thiazole-Triazole Hybrids: describes compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide), where a 4-bromophenyl group on the thiazole enhances π-π stacking in protein binding. This contrasts with the target compound’s simpler methyl-pyrazole substitution, which may reduce steric hindrance but limit interaction with hydrophobic pockets .
- Methoxy and sec-Butyl Groups: The compound in , (5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one, demonstrates how methoxy groups improve solubility and sec-butyl chains alter conformational flexibility.
Structural Conformations and Intermolecular Interactions
- Ring Conformations : analyzes 1-(5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one, where the pyrrolidine ring adopts an envelope conformation. The target compound’s pyrazole-thiazole linkage likely results in a planar or slightly twisted geometry, influencing crystal packing and solubility .
- π-π and Halogen Bonding: notes π-π interactions (3.75 Å) between aromatic rings in its crystal structure. The bromine in the target compound may participate in halogen bonding (C–Br⋯N/O), a feature absent in non-halogenated analogs .
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
While structural analogs of this compound exhibit promising bioactivities (e.g., antimicrobial, antiviral), direct pharmacological data for the target compound are absent in the provided evidence. Future studies should explore:
- Synthetic Optimization : Incorporating polar groups (e.g., methoxy, triazole) to enhance bioavailability.
- Crystallographic Studies : Resolving the target compound’s crystal structure to assess intermolecular interactions.
- Biological Screening : Testing against microbial and cancer cell lines to validate hypotheses derived from structural comparisons.
Biological Activity
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound features a pyrazole ring fused with a thiazole moiety, which is known for enhancing biological activity through various mechanisms. The synthesis typically involves the cyclization of appropriate precursors, often utilizing reagents such as thioamides and halogenated compounds under controlled conditions to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. The compound was evaluated using the well diffusion method against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Control |
|---|---|---|
| Escherichia coli | 15 | Streptomycin |
| Staphylococcus aureus | 18 | Streptomycin |
| Proteus mirabilis | 12 | Streptomycin |
| Bacillus subtilis | 14 | Streptomycin |
The results indicate that the compound exhibits notable antibacterial activity, particularly against Staphylococcus aureus, which is crucial for addressing antibiotic-resistant infections .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Studies have shown that derivatives containing the pyrazole and thiazole rings can inhibit the proliferation of cancer cells from different lineages.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 25 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 30 | Cell cycle arrest |
| HT-29 (Colon Cancer) | 20 | Inhibition of angiogenesis |
The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
In a recent study, a series of pyrazole derivatives including the target compound were synthesized and evaluated for their biological activity. The findings highlighted that compounds with specific substitutions on the thiazole ring exhibited enhanced efficacy against inflammatory conditions in animal models .
Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at the 5-position significantly influenced both antimicrobial and anticancer activities.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | 4-Chlorobutanoyl chloride, K₂CO₃, CHCl₃, 48h RT | ~70% | |
| Thiazole Formation | Thiourea, EtOH, H₂SO₄ catalyst, reflux | 60–83% |
(Advanced) How can low yields in thiazole-pyrazole hybrid syntheses be troubleshooted?
Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to chloroform .
- Catalyst Screening : Transition metals (e.g., CuI) or p-TSA (p-toluenesulfonic acid) improve regioselectivity in multi-component reactions .
- Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of brominated intermediates .
Example : In a study, switching from CHCl₃ to ionic liquids increased yields from 70% to 83% by stabilizing reactive intermediates .
(Basic) What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions. For example, the methyl group on pyrazole appears as a singlet at δ 3.8–4.1 ppm, while thiazole protons resonate at δ 7.3–8.1 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 418.9782 for a related brominated thiazole) .
- IR : Peaks at 1650–1700 cm⁻¹ indicate C=N/C=S bonds .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 4.05 (s, CH₃), 7.46–7.49 (m, Ph) | |
| ¹³C NMR | δ 158.86 (C=N), 163.45 (C=S) |
(Advanced) How are non-covalent interactions in crystal structures analyzed for such compounds?
Methodological Answer:
X-ray crystallography (using SHELXL ) reveals:
- π-π Stacking : Distance between aromatic centroids (e.g., 3.75 Å in a related compound) stabilizes crystal packing .
- Torsion Angles : Thiazole-pyrazole dihedral angles (~36°) indicate planarity or distortion .
- Hydrogen Bonding : Weak C–H⋯S/N interactions can be mapped using Mercury software .
Example : In a study, C–H⋯π interactions between thiazole and phenyl rings were critical for lattice stability .
(Advanced) How do substituents on the pyrazole ring affect bioactivity?
Methodological Answer:
Q. Table 3: Substituent Effects on Bioactivity
| Substituent | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 5-Bromo | 2.1 µM (Antifungal) | CYP51 | |
| 1-Methyl | Improved half-life (>6h) | Metabolic Stability |
(Basic) How are purity and impurities characterized during synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (MeCN/H₂O mobile phase) detect impurities <0.5% .
- Elemental Analysis : Agreement between calculated and observed C/H/N/Br content (e.g., C: 43.2% vs. 43.0%) confirms purity .
(Advanced) Resolving contradictions in crystallographic data for brominated heterocycles
Methodological Answer:
Discrepancies in bond lengths/angles may arise from:
- Twinned Data : Use SHELXD for structure solution and TWINLAW for refinement .
- Disorder Modeling : Partial occupancy refinement for flexible substituents (e.g., bromine atoms) .
Example : A study resolved conflicting torsion angles (4.8° vs. 3.0°) by refining two independent molecules in the asymmetric unit .
(Basic) What safety protocols apply to handling brominated intermediates?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 ppm for Br₂) .
- PPE : Nitrile gloves, lab coats, and goggles prevent skin/eye contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
